L-771688 is classified under the category of pyrimidine derivatives. It is synthesized through various chemical reactions, primarily involving the Biginelli reaction, which is a well-known method for creating dihydropyrimidinones. The compound's chemical identity is defined by its CAS number 200050-59-5, which facilitates its recognition in scientific literature and databases.
The synthesis of L-771688 predominantly employs the enantioselective Biginelli reaction, a three-component condensation reaction involving aldehydes, beta-dicarbonyl compounds, and urea or thiourea. This method allows for the formation of dihydropyrimidinones with high enantioselectivity.
L-771688 features a complex molecular structure characteristic of pyrimidine derivatives. Its structural formula can be represented as:
Key structural attributes include:
The molecular weight of L-771688 is approximately 244.32 g/mol, which is relevant for pharmacokinetic studies and formulation development.
L-771688 undergoes various chemical reactions typical of pyrimidine derivatives. Notable reactions include:
These reactions are crucial for modifying L-771688 to enhance its efficacy or reduce side effects in therapeutic applications.
L-771688 acts primarily as an antagonist at the alpha-1A adrenergic receptor. Its mechanism involves:
Data from in vitro studies indicate that L-771688 exhibits high selectivity for the alpha-1A subtype compared to other adrenergic receptors .
L-771688 is characterized by:
Key chemical properties include:
Relevant data from studies suggest that its stability profile supports its use in pharmaceutical formulations .
L-771688 has significant applications in scientific research, particularly in pharmacology:
The ongoing research into L-771688 underscores its importance in both academic studies and potential clinical applications, highlighting its role in advancing therapeutic strategies against adrenergic-mediated conditions.
L-771688 (C₂₈H₃₃F₂N₅O₅) is a potent and highly selective antagonist of the α1A-adrenoceptor subtype, exhibiting picomolar to nanomolar affinity (Ki = 0.43 ± 0.02 nM) for the human cloned receptor. Its selectivity exceeds 500-fold over α1B- and α1D-adrenoceptor subtypes, attributed to complementary steric and electrostatic interactions within the orthosteric binding pocket of α1A-adrenoceptors [5] [10]. Radioligand binding studies using [³H]L-771688 demonstrate highest density in tissues enriched with α1A-adrenoceptors, including rat submaxillary gland (9.5 pmol/g) and brain (5.8 pmol/g), with minimal binding in α1B-dominated tissues like spleen (0.11 pmol/g) [5].
L-771688 potently antagonizes norepinephrine-induced contractions in prostate, urethra, and bladder neck tissues—key regions for urinary continence. This activity aligns with the α1L-adrenoceptor phenotype, a low-affinity prazosin-binding state originating from the ADRA1A gene. Functional studies confirm L-771688’s high potency (pKB ≥ 9.8) for the α1L phenotype predominant in human lower urinary tract tissues [7].
Table 1: Binding Affinity Profile of L-771688
Parameter | α1A (Human) | α1B (Human) | α1D (Human) |
---|---|---|---|
Ki (nM) | 0.43 ± 0.02 | >1000 | >1000 |
Selectivity Ratio | 1 | >2300 | >2300 |
The molecular structure of L-771688 features a benzhydrylpiperazine scaffold linked to a fluorinated aromatic moiety, enabling optimal interactions within the α1A-adrenoceptor’s transmembrane helices (TMs). Computational simulations reveal that hydrogen bonding between the carbonyl group of L-771688 and Ser5.42 (Ballesteros-Weinstein numbering) stabilizes the ligand-receptor complex. Additionally, π-π stacking between its difluorophenyl ring and Phe6.51 enhances binding specificity for α1A over other subtypes [4] [5].
Gaussian-accelerated molecular dynamics (GaMD) studies indicate that L-771688’s long residence time results from hydrophobic interactions with Val3.33 and Leu6.55, reducing dissociation kinetics. This prolonged binding modulates receptor conformational dynamics, favoring an inactive state that impedes Gq/11 protein coupling [4] [8].
Table 2: Key Residues in α1A-Adrenoceptor for L-771688 Binding
Residue (BW Number) | Interaction Type | Role in Selectivity |
---|---|---|
Ser5.42 | Hydrogen bond | Stabilizes ligand pose |
Phe6.51 | π-π stacking | Enhances affinity |
Val3.33 | Hydrophobic packing | Reduces dissociation |
L-771688 exhibits distinct pharmacological advantages over classical α1-antagonists:
Table 3: Functional Antagonist Potency of α1A-Selective Ligands
Antagonist | pKB (α1A) | pKB (α1L) | Prostate/Urethra Selectivity |
---|---|---|---|
L-771688 | 9.8 | 9.8 | >500-fold |
Silodosin | 9.8 | 9.6 | ~200-fold |
Tamsulosin | 10.0 | 8.5 | ~100-fold |
Antagonism of α1A-adrenoceptors by L-771688 disrupts Gq/11-mediated signaling cascades:
In vivo, these pathways collectively reduce bladder outlet resistance, validating L-771688’s utility for stress urinary incontinence and related lower urinary tract dysfunctions [5] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7